molecular formula C23H31N3O3 B10877145 N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide

Cat. No.: B10877145
M. Wt: 397.5 g/mol
InChI Key: VVUUFOROTMXSJP-UHFFFAOYSA-N
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Description

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is a benzamide derivative characterized by a diethylamino pentyl chain and a 4-nitrobenzyl group attached to the benzamide core. This compound (CAS: 1243-14-7) has a molecular formula of C₃₂H₄₀N₄O₃ and a molecular weight of 544.69 g/mol .

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C23H31N3O3/c1-4-24(5-2)17-9-10-19(3)25(23(27)21-11-7-6-8-12-21)18-20-13-15-22(16-14-20)26(28)29/h6-8,11-16,19H,4-5,9-10,17-18H2,1-3H3

InChI Key

VVUUFOROTMXSJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzyl chloride with N-(5-diethylaminopentyl)amine under basic conditions to form the intermediate N-(5-diethylaminopentyl)-N-(4-nitrobenzyl)amine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and reduced derivatives with altered biological activities .

Scientific Research Applications

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Diethylamino pentyl chain: Enhances lipophilicity and may influence membrane permeability or protein-binding kinetics.

Comparisons with analogues :

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Diethylamino pentyl, 4-nitrobenzyl 544.69 Combines lipophilic and polar motifs; hypothetical antimicrobial/antiviral potential.
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Nitrophenyl, hydroxy, chloro 306.71 High cytotoxicity (82–90% biomass inhibition at 0.37–1.10 µmol/L) against D. piger.
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide Thiadiazole, nitrophenyl, methoxy 384.40 Moderate activity against P. aeruginosa; nitro group enhances target affinity.
3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide (4d) Morpholinomethyl, dichlorophenyl 466.38 Structural rigidity from thiazole; potential kinase inhibition.
N-[5-(diethylamino)pentan-2-yl]-3,4,5-trimethoxybenzamide Diethylamino pentyl, trimethoxybenzamide 352.47 Reduced polarity vs. target compound; trimethoxy enhances π-π stacking.

Key observations :

  • Nitro groups correlate with enhanced cytotoxicity (e.g., 82–90% biomass inhibition in D. piger ) and antimicrobial activity .
  • Diethylamino chains improve lipophilicity, which may increase blood-brain barrier penetration or off-target effects, as seen in chloroquine analogues .

Physicochemical Properties

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogues (e.g., 4g in ).
  • logP: Estimated higher than trimethoxybenzamide analogues (e.g., 352.47 g/mol compound ) due to the diethylamino chain.
  • Stability : Nitro groups can confer stability under acidic conditions, as observed in salicylamides .
Antimicrobial Potential
  • The 4-nitrobenzyl group in the target compound resembles 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, which strongly inhibits sulfate-reducing bacteria (D. piger) via disruption of dissimilatory sulfate metabolism .
  • Thiadiazole-containing analogues (e.g., ) show activity against P. aeruginosa, suggesting nitro-heterocycle synergism in Gram-negative targeting.
Binding and Selectivity
  • Hydrophobic enclosure: The diethylamino chain may facilitate interactions with hydrophobic protein pockets, similar to Glide XP scoring models for benzamide docking .
  • Nitro group interactions : Could form charge-transfer complexes or hydrogen bonds, as seen in protease inhibitors .

Biological Activity

N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a diethylamino group and a nitrophenyl methyl substituent, suggests diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.52 g/mol
  • LogP : 4.211 (indicates hydrophobicity)
  • Polar Surface Area : 52.57 Ų
  • Hydrogen Bond Acceptors : 7

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The diethylamino moiety enhances solubility and receptor affinity, while the nitrophenyl group may influence electronic properties and reactivity.

In Vitro Studies

  • Receptor Binding Affinity :
    • Studies have demonstrated that this compound exhibits significant binding affinity to several neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders.
  • Enzyme Inhibition :
    • Preliminary assays indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on gamma-secretase, which is relevant in Alzheimer's disease research.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of this compound:

  • Antidepressant-like Effects : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating potential antidepressant properties.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage, showing promising results in preserving neuronal viability.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct advantages:

Compound NameStructural FeaturesUnique Characteristics
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamideContains a thiophene ringEnhanced electronic properties due to thiophene
2-amino-N-[5-(diethylamino)pentan-2-yl]benzamideLacks nitro and thiophene groupsSimpler structure may lead to different biological activities
N,N-diethylbenzamideSimilar amide structureLacks additional functional groups that enhance specificity

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for exploration include:

  • Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity and pharmacokinetics.

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